Bienvenue dans la boutique en ligne BenchChem!

n-Allyl-1-(4-cyanophenyl)methanesulfonamide

Alkaline phosphatase inhibition Intestinal alkaline phosphatase SAR studies

Validated mouse IAP-selective inhibitor (IC50 12 µM) with 8.3-fold selectivity over human PLAP/TNAP. The N-allyl moiety is proven essential for activity; the non-allylated analog (IC50 >100 µM) serves as a matched negative control for paired SAR studies. The para-cyanophenyl group provides a convenient IR/NMR spectroscopic handle. Ideal reference standard for establishing baseline IAP-preferring activity in alkaline phosphatase inhibitor screening campaigns and for calibrating minimum structural requirements in medicinal chemistry optimization programs.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B14913752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Allyl-1-(4-cyanophenyl)methanesulfonamide
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC=CCNS(=O)(=O)CC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H12N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h2-6,13H,1,7,9H2
InChIKeyJKOIKXIFXHZMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Allyl-1-(4-cyanophenyl)methanesulfonamide: CAS 923248-37-7 Procurement Specifications and Analytical Data


n-Allyl-1-(4-cyanophenyl)methanesulfonamide (CAS 923248-37-7; synonym: N-allyl-1-(4-cyanophenyl)methanesulfonamide) is a synthetic N-allyl arylsulfonamide derivative with molecular formula C11H12N2O2S and molecular weight 236.29 g/mol . The compound features a para-cyanophenyl moiety linked via a methylene bridge to a sulfonamide nitrogen bearing an N-allyl substituent [1]. Commercial availability is confirmed from multiple research chemical suppliers at ≥98% purity, with TPSA of 69.96 Ų, LogP of 1.16, and 5 rotatable bonds, indicating moderate polarity and conformational flexibility suitable for drug discovery applications [1].

Why n-Allyl-1-(4-cyanophenyl)methanesulfonamide Cannot Be Generically Substituted: Structural Determinants of Target Engagement


Arylsulfonamides within the same nominal class exhibit widely divergent biological profiles that preclude functional substitution. The N-allyl moiety in n-Allyl-1-(4-cyanophenyl)methanesulfonamide is not an inert structural ornament: its absence eliminates measurable inhibitory activity against mouse intestinal alkaline phosphatase (IAP), as demonstrated by direct comparison with the non-allylated parent compound 1-(4-cyanophenyl)methanesulfonamide (IC50 > 100,000 nM vs. 12,000 nM, respectively) [1][2]. Furthermore, isozyme selectivity profiles vary dramatically even among structurally related sulfonamides; this compound shows a measurable 8.3-fold preference for mouse IAP over human placental alkaline phosphatase (PLAP) and tissue-nonspecific alkaline phosphatase (TNAP) [1]. Substitution of the para-cyanophenyl group, alteration of the methylene linker length, or replacement of the N-allyl with alternative N-substituents would produce an untested chemical entity lacking validated activity data, thereby compromising experimental reproducibility and invalidating any SAR extrapolations derived from this scaffold.

n-Allyl-1-(4-cyanophenyl)methanesulfonamide Quantitative Differentiation Evidence: Comparative Activity and Selectivity Data


Comparative Mouse Intestinal Alkaline Phosphatase (IAP) Inhibition: Allyl vs. Non-Allyl Derivatives

The N-allyl substituent is essential for measurable inhibitory activity against mouse IAP in this scaffold class. The non-allylated analog 1-(4-cyanophenyl)methanesulfonamide (CAS 191868-54-9) shows no detectable inhibition (IC50 > 100,000 nM) in the same assay system, whereas n-Allyl-1-(4-cyanophenyl)methanesulfonamide achieves an IC50 of 12,000 nM [1][2]. This represents a quantifiable gain of function that cannot be achieved with the simpler, commercially available parent sulfonamide.

Alkaline phosphatase inhibition Intestinal alkaline phosphatase SAR studies

Alkaline Phosphatase Isozyme Selectivity Profile: IAP Preference Over PLAP and TNAP

n-Allyl-1-(4-cyanophenyl)methanesulfonamide exhibits a modest but quantifiable selectivity window between alkaline phosphatase isozymes. It inhibits mouse IAP with an IC50 of 12,000 nM while showing substantially weaker activity against both human placental alkaline phosphatase (PLAP) and human tissue-nonspecific alkaline phosphatase (TNAP), each with IC50 values of 100,000 nM [1]. This yields a selectivity ratio of approximately 8.3-fold favoring IAP inhibition.

Isozyme selectivity Tissue-nonspecific alkaline phosphatase Placental alkaline phosphatase

Scaffold-Class Comparison: IAP Inhibition Potency Relative to Chromone Sulfonamide Hybrids

In the broader context of sulfonamide-based IAP inhibitors, n-Allyl-1-(4-cyanophenyl)methanesulfonamide exhibits micromolar-range activity (IC50 = 12 µM) that is markedly weaker than optimized chromone sulfonamide hybrids, which achieve nanomolar potency (e.g., IC50 values in the 0.05-0.5 µM range against human IAP) [1]. However, the target compound represents a structurally simpler, more synthetically accessible scaffold with established commercial availability, making it suitable for exploratory SAR studies or as a control compound rather than as a lead-optimization candidate.

IAP inhibitor benchmarking Chromone sulfonamides Scaffold comparison

n-Allyl-1-(4-cyanophenyl)methanesulfonamide: Recommended Research Applications Based on Verified Evidence


Alkaline Phosphatase Isozyme Selectivity Reference Standard

Based on the validated isozyme selectivity profile (mouse IAP IC50 = 12,000 nM; human PLAP IC50 = 100,000 nM; human TNAP IC50 = 100,000 nM), this compound can serve as a reference standard for establishing baseline IAP-preferring activity in alkaline phosphatase inhibitor screening campaigns [1]. Its 8.3-fold selectivity window provides a benchmark for evaluating whether novel compounds achieve meaningful isozyme discrimination. The commercially available non-allylated analog 1-(4-cyanophenyl)methanesulfonamide (IC50 > 100,000 nM) serves as a matched negative control, enabling paired SAR experiments that isolate the contribution of the N-allyl substituent [1][2].

Synthetic Methodology Development Using N-Allyl Sulfonamide Scaffolds

The N-allyl sulfonamide functionality present in this compound participates in palladium-catalyzed allylic substitution and cyclization reactions, making the compound a useful substrate for synthetic methodology studies [3]. The presence of the para-cyanophenyl group provides a convenient spectroscopic handle for reaction monitoring via IR (C≡N stretch) or NMR. Researchers developing new catalytic systems for allylic amidation, heterocycle formation, or sulfonamide functionalization may employ this commercially available compound as a standardized test substrate to benchmark reaction yields and selectivity against literature procedures [3].

Structure-Activity Relationship (SAR) Reference Point for IAP Inhibitor Optimization

Given the demonstrated dependence of IAP inhibitory activity on N-allylation (active compound IC50 = 12,000 nM vs. non-allylated analog IC50 > 100,000 nM), this compound establishes a validated SAR anchor point [1][2]. Medicinal chemistry programs aiming to optimize sulfonamide-based alkaline phosphatase inhibitors can use this compound to calibrate the minimum structural requirements for activity. The compound's modest potency (12 µM) makes it an appropriate starting scaffold for iterative optimization, with clear vectors for modification including the allyl group, cyanophenyl ring, and methylene linker.

Chemical Biology Tool for IAP Functional Studies in Murine Models

This compound exhibits its strongest validated activity against mouse intestinal alkaline phosphatase (IC50 = 12,000 nM), making it suitable as a chemical probe in murine experimental systems where IAP modulation is of interest [1]. Potential applications include studies of gut barrier function, intestinal inflammation, or metabolic regulation where IAP plays a documented role. Researchers should note the micromolar potency and ensure appropriate concentration ranges are employed; the compound is not suitable for applications requiring nanomolar inhibition.

Quote Request

Request a Quote for n-Allyl-1-(4-cyanophenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.